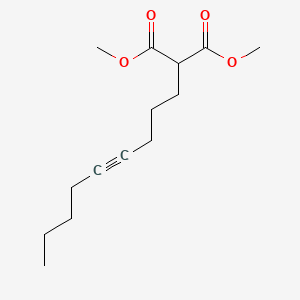
Propanedioic acid, 4-nonynyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 4-nonynyl-, dimethyl ester is an organic compound with the molecular formula C14H22O4 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a nonynyl group and the carboxyl groups are esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 4-nonynyl-, dimethyl ester typically involves the esterification of 4-nonynyl malonic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-Nonynyl malonic acid+2CH3OH→Propanedioic acid, 4-nonynyl-, dimethyl ester+H2O
The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 4-nonynyl-, dimethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 4-nonynyl malonic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4-Nonynyl malonic acid and methanol.
Reduction: 4-Nonynyl malonic alcohol.
Substitution: 4-Nonynyl malonic amide or other substituted derivatives.
Applications De Recherche Scientifique
Propanedioic acid, 4-nonynyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of propanedioic acid, 4-nonynyl-, dimethyl ester depends on its specific application. In biological systems, it may act by interacting with cellular enzymes or receptors, leading to changes in cellular function. The ester groups can be hydrolyzed to release the active 4-nonynyl malonic acid, which can then exert its effects on molecular targets and pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid with two methyl groups.
Diethyl malonate: An ester of malonic acid with two ethyl groups.
4-Nonynyl malonic acid: The non-esterified form of the compound.
Uniqueness
Propanedioic acid, 4-nonynyl-, dimethyl ester is unique due to the presence of the nonynyl group, which imparts distinct chemical and physical properties compared to other malonic acid derivatives. This uniqueness makes it valuable for specific applications where the nonynyl group plays a crucial role in the compound’s activity or function.
Propriétés
Numéro CAS |
180691-25-2 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
dimethyl 2-non-4-ynylpropanedioate |
InChI |
InChI=1S/C14H22O4/c1-4-5-6-7-8-9-10-11-12(13(15)17-2)14(16)18-3/h12H,4-6,9-11H2,1-3H3 |
Clé InChI |
AWQNLGKOJKFVTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCCC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


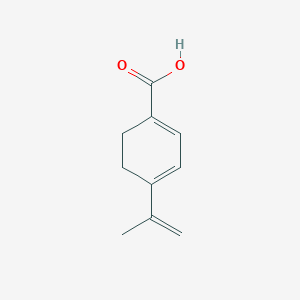
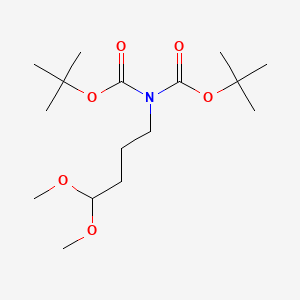
![1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate](/img/structure/B12547073.png)
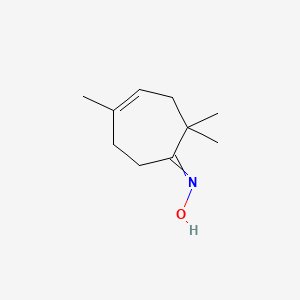


![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
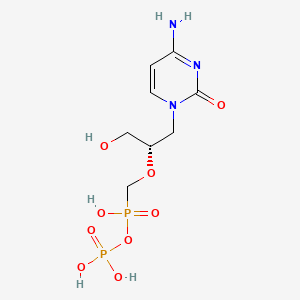
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
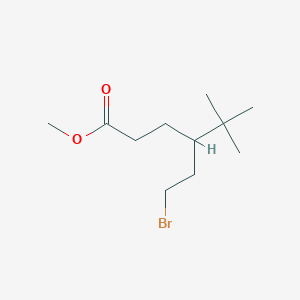
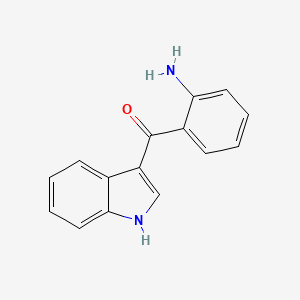
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5R)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12547135.png)

![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
